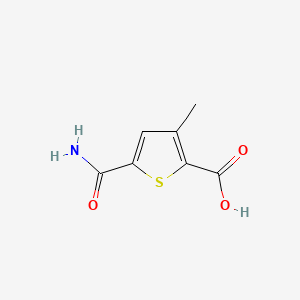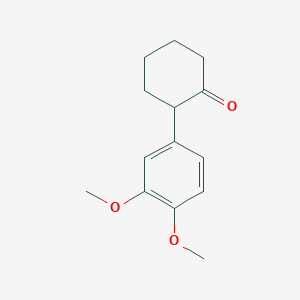
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be employed to introduce the chloro and methyl substituents on the pyrazole ring.
Formation of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Coupling reactions: The final step involves coupling the pyrazole derivative with an appropriate amino acid precursor to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Pathway interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the chloro group on the pyrazole ring.
2-Amino-3-(1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks both the chloro and methyl groups on the pyrazole ring.
Uniqueness
The presence of both chloro and methyl groups on the pyrazole ring, along with the cyclopropyl group, makes 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid unique
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-8(11)4-14(13-6)5-10(12,9(15)16)7-2-3-7/h4,7H,2-3,5,12H2,1H3,(H,15,16) |
Clave InChI |
XEEYODLUDRZCKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)





![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)




